(4Z)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a nitrophenyl group, and a fluoroanilino group
Preparation Methods
The synthesis of (4Z)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the nitrophenyl group makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4Z)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group and nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, (4Z)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups. Similar compounds may include:
- 4-[(Z)-1-(3-chloroanilino)methylidene]-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-one
- 4-[(Z)-1-(3-bromoanilino)methylidene]-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-one
These compounds share similar structures but differ in the substituents on the anilino group, which can significantly affect their chemical properties and biological activities.
Properties
Molecular Formula |
C17H10F4N4O3 |
---|---|
Molecular Weight |
394.28g/mol |
IUPAC Name |
4-[(3-fluorophenyl)iminomethyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H10F4N4O3/c18-10-2-1-3-11(8-10)22-9-14-15(17(19,20)21)23-24(16(14)26)12-4-6-13(7-5-12)25(27)28/h1-9,23H |
InChI Key |
XVZGCCDPOZSENL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.